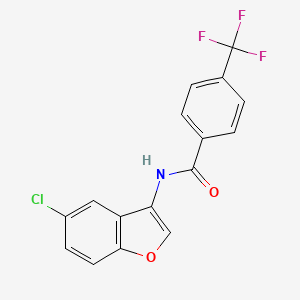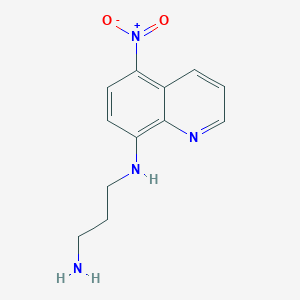
N-(5-chloro-1-benzofuran-3-yl)-4-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-chloro-1-benzofuran-3-yl)-4-(trifluoromethyl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzofuran ring substituted with a chlorine atom and a benzamide moiety substituted with a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-1-benzofuran-3-yl)-4-(trifluoromethyl)benzamide typically involves the following steps:
Formation of 5-chloro-1-benzofuran: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzamide Moiety: The benzofuran intermediate is then reacted with 4-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-1-benzofuran-3-yl)-4-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized under specific conditions to form corresponding quinones.
Reduction: Reduction of the benzamide moiety can lead to the formation of amines.
Substitution: The chlorine atom on the benzofuran ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Investigation as a potential therapeutic agent for various diseases.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(5-chloro-1-benzofuran-3-yl)-4-(trifluoromethyl)benzamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
- N-(5-chloro-1-benzofuran-3-yl)-4-methylbenzamide
- N-(5-chloro-1-benzofuran-3-yl)-4-fluorobenzamide
- N-(5-chloro-1-benzofuran-3-yl)-4-chlorobenzamide
Uniqueness
N-(5-chloro-1-benzofuran-3-yl)-4-(trifluoromethyl)benzamide is unique due to the presence of the trifluoromethyl group, which can impart distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications, particularly in medicinal chemistry.
Properties
Molecular Formula |
C16H9ClF3NO2 |
|---|---|
Molecular Weight |
339.69 g/mol |
IUPAC Name |
N-(5-chloro-1-benzofuran-3-yl)-4-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C16H9ClF3NO2/c17-11-5-6-14-12(7-11)13(8-23-14)21-15(22)9-1-3-10(4-2-9)16(18,19)20/h1-8H,(H,21,22) |
InChI Key |
CZYNNFCBTWSPLD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=COC3=C2C=C(C=C3)Cl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[(3-Bromophenyl)carbonyl]amino}-3-(3-nitrophenyl)propanoic acid](/img/structure/B11499887.png)
![ethyl N-{[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl}phenylalaninate](/img/structure/B11499892.png)
![Ethyl 2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B11499899.png)
![N-{1-[2-(3,4-dimethoxyphenyl)ethyl]-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl}benzamide](/img/structure/B11499905.png)
![N-{1-[1-(Adamantan-1-YL)propyl]-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-YL}-4-methylbenzamide](/img/structure/B11499916.png)
![N-(4-fluorophenyl)-2-[(3-methoxyphenyl)amino]pyridine-3-carboxamide](/img/structure/B11499917.png)
![2,5-Bis[4-(tert-butyl)phenyl]-1,3-thiazolo[5,4-d]1,3-thiazole](/img/structure/B11499929.png)
![5-[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-2,6-dimethylpyridine-3-carbohydrazide](/img/structure/B11499936.png)
![N-(4-methoxyphenyl)-2-{1-(4-methoxyphenyl)-5-oxo-2-thioxo-3-[4-(trifluoromethoxy)benzyl]imidazolidin-4-yl}acetamide](/img/structure/B11499940.png)
![4-[(6-cyano-1,3-benzodioxol-5-yl)sulfamoyl]-N-phenylthiophene-2-carboxamide](/img/structure/B11499946.png)
![5-ethyl-3-phenyl-7-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B11499954.png)

![4-(4-chlorophenyl)-7,7-dimethyl-1-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B11499959.png)

